molecular formula C19H22O5 B2557849 3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858753-23-8

3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No. B2557849
CAS RN: 858753-23-8
M. Wt: 330.38
InChI Key: JUBVHMXVQKLSAG-UHFFFAOYSA-N
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Description

The compound "3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid" is a derivative of chromen, which is a heterocyclic compound that has drawn interest due to its presence in various natural products and its potential for pharmacological activities. The structure of the compound suggests that it may have been synthesized through reactions involving chromen precursors and additional functional groups to yield the final complex molecule.

Synthesis Analysis

The synthesis of chromen derivatives can be achieved through various methods. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines has been explored, leading to the formation of cyclic phosphonic analogues of chromone . Additionally, the use of 3-hydroxy-3-methyl-1,1-dimethoxybutane as a reagent for dimethylchromenylation has been developed, which allows for the synthesis of various dimethylchromens . A multicomponent reaction involving 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum’s acid has also been suggested as an efficient method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates . These methods highlight the versatility and creativity in synthesizing chromen derivatives, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chromen derivatives is characterized by the presence of a 4-oxo group and a chromen moiety. The structure of the synthesized compounds is typically confirmed using techniques such as 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry . These techniques would be essential in determining the precise structure of "this compound" and ensuring the correct placement of substituents.

Chemical Reactions Analysis

Chromen derivatives can undergo various chemical reactions. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . These reactions demonstrate the reactivity of the chromen moiety and its potential to form diverse compounds with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen derivatives can be influenced by their functional groups. For instance, the electronic properties of molecules similar to chromen derivatives have been analyzed using ultraviolet-visible absorption spectroscopy, and their electrochemical behavior has been studied through cyclic voltammetry . Thermal properties can also be investigated using techniques like TG-DTA . These analyses are crucial for understanding the behavior of the compound under different conditions and for potential applications in various fields.

Scientific Research Applications

Organic Synthesis Methodologies

In the realm of organic synthesis, chromene derivatives, including those structurally related to 3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid, have been synthesized using novel reagents and methodologies. For instance, Bandaranayake et al. (1971) developed a new reagent for dimethylchromenylation, facilitating the synthesis of various dimethylchromens, showcasing the versatility of chromene derivatives in organic synthesis Bandaranayake et al., 1971.

Photochromic Behavior

Research into the photochromic properties of chromene derivatives has led to insights into their structural and electronic behaviors. Zou et al. (2004) characterized the crystal structures of photochromic compounds, revealing significant differences in their open and closed forms, which are essential for understanding their photochromic behaviors Zou et al., 2004.

properties

IUPAC Name

3-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-11(2)9-10-23-16-7-5-14-12(3)15(6-8-17(20)21)19(22)24-18(14)13(16)4/h5,7,9H,6,8,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBVHMXVQKLSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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